molecular formula C18H24N2O4 B6715999 ethyl (2R)-1-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]pyrrolidine-2-carboxylate

ethyl (2R)-1-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]pyrrolidine-2-carboxylate

Cat. No.: B6715999
M. Wt: 332.4 g/mol
InChI Key: NNEHAJVYECKSTI-YSSOQSIOSA-N
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Description

Ethyl (2R)-1-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]pyrrolidine-2-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a chromenyl group, and an ethyl ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R)-1-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]pyrrolidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromenyl group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Amination: The chromenyl group is then reacted with an amine to introduce the amino functionality.

    Coupling with pyrrolidine: The amino-chromenyl intermediate is coupled with a pyrrolidine derivative under conditions that promote the formation of the desired amide bond.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-1-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The amino group can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Ethyl (2R)-1-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]pyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (2R)-1-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenyl group can interact with active sites of enzymes, while the pyrrolidine ring can enhance binding affinity. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects.

Comparison with Similar Compounds

Ethyl (2R)-1-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]pyrrolidine-2-carboxylate can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but different substituents, which can affect their biological activity.

    Chromenyl derivatives: Compounds with the chromenyl group but different functional groups can have different properties and applications.

    Pyrrolidine derivatives: Compounds with the pyrrolidine ring but different substituents can also be compared to highlight the unique features of this compound.

Properties

IUPAC Name

ethyl (2R)-1-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-2-23-18(22)15-7-5-10-20(15)12-17(21)19-14-9-11-24-16-8-4-3-6-13(14)16/h3-4,6,8,14-15H,2,5,7,9-12H2,1H3,(H,19,21)/t14?,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEHAJVYECKSTI-YSSOQSIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN1CC(=O)NC2CCOC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCN1CC(=O)NC2CCOC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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